molecular formula C17H20O B14129481 3-(tert-Butyl)-2'-methyl-[1,1'-biphenyl]-4-ol

3-(tert-Butyl)-2'-methyl-[1,1'-biphenyl]-4-ol

Cat. No.: B14129481
M. Wt: 240.34 g/mol
InChI Key: MIGHBKRXISUNAH-UHFFFAOYSA-N
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Description

3-(tert-Butyl)-2’-methyl-[1,1’-biphenyl]-4-ol is an organic compound with the molecular formula C17H20O It is a derivative of biphenyl, featuring a tert-butyl group at the 3-position and a methyl group at the 2’-position, with a hydroxyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl)-2’-methyl-[1,1’-biphenyl]-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with biphenyl as the core structure.

    Introduction of tert-Butyl Group: The tert-butyl group is introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Methylation: The methyl group is introduced at the 2’-position using a methylating agent like methyl iodide in the presence of a base.

    Hydroxylation: The hydroxyl group is introduced at the 4-position through a hydroxylation reaction, often using reagents like hydrogen peroxide or a hydroxylating agent under controlled conditions.

Industrial Production Methods

Industrial production of 3-(tert-Butyl)-2’-methyl-[1,1’-biphenyl]-4-ol follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to carry out the Friedel-Crafts alkylation, methylation, and hydroxylation reactions.

    Purification: The product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)-2’-methyl-[1,1’-biphenyl]-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon derivative.

    Substitution: The tert-butyl and methyl groups can undergo substitution reactions with halogens or other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrocarbon derivatives.

    Substitution: Formation of halogenated or other functionalized derivatives.

Scientific Research Applications

3-(tert-Butyl)-2’-methyl-[1,1’-biphenyl]-4-ol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a building block in drug development.

    Industry: Used as an additive in polymers, coatings, and other materials to enhance their properties.

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)-2’-methyl-[1,1’-biphenyl]-4-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The tert-butyl and methyl groups provide steric hindrance, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,3’,5,5’-Tetramethyl-4,4’-biphenyldiol: Similar structure but with additional methyl groups.

    2,2’,6,6’-Tetramethyl-4,4’-biphenyldiol: Similar structure with different positioning of methyl groups.

    4,4’-Di-tert-butyl-2,2’-biphenyldiol: Similar structure with additional tert-butyl groups.

Uniqueness

3-(tert-Butyl)-2’-methyl-[1,1’-biphenyl]-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both tert-butyl and methyl groups, along with the hydroxyl group, makes it a versatile compound for various applications.

Properties

Molecular Formula

C17H20O

Molecular Weight

240.34 g/mol

IUPAC Name

2-tert-butyl-4-(2-methylphenyl)phenol

InChI

InChI=1S/C17H20O/c1-12-7-5-6-8-14(12)13-9-10-16(18)15(11-13)17(2,3)4/h5-11,18H,1-4H3

InChI Key

MIGHBKRXISUNAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC(=C(C=C2)O)C(C)(C)C

Origin of Product

United States

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